molecular formula C13H13NO3 B2455107 8-Methoxy-3-(oxiran-2-ylmethoxy)quinoline CAS No. 2411235-45-3

8-Methoxy-3-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2455107
CAS No.: 2411235-45-3
M. Wt: 231.251
InChI Key: GJXHLRBTKXCELO-UHFFFAOYSA-N
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Description

8-Methoxy-3-(oxiran-2-ylmethoxy)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 8th position and an oxirane (epoxide) group attached via a methoxy linker at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-(oxiran-2-ylmethoxy)quinoline typically involves the reaction of 8-methoxyquinoline with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The quinoline core can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The methoxy and oxirane groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of amino or thioether derivatives.

Scientific Research Applications

8-Methoxy-3-(oxiran-2-ylmethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-3-(oxiran-2-ylmethoxy)quinoline involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. The methoxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-3-(oxiran-2-ylmethoxy)quinoline is unique due to the presence of both the methoxy and oxirane groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

8-methoxy-3-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-15-12-4-2-3-9-5-10(6-14-13(9)12)16-7-11-8-17-11/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXHLRBTKXCELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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